Sigma-2 vs. Sigma-1 Receptor Subtype Selectivity
In a head-to-head class comparison, phenylpropylpiperidines, which include 3-(3-phenylpropyl)piperidine, exhibit a distinct selectivity profile favoring sigma-2 receptors over sigma-1 receptors. Conversely, phenethylpiperidines favor sigma-1 receptors. This differential recognition is attributed to the extended alkyl chain of the phenylpropyl group, which optimally orients the molecule for sigma-2 binding [1]. This class-level differentiation is critical for researchers developing sigma-2 selective probes.
| Evidence Dimension | Sigma receptor subtype selectivity profile |
|---|---|
| Target Compound Data | Favors sigma-2 receptors |
| Comparator Or Baseline | Phenethylpiperidines (e.g., phenethylpiperidine) |
| Quantified Difference | Class-level preference for sigma-2 vs. sigma-1 |
| Conditions | In vitro radioligand binding assays |
Why This Matters
This selectivity profile defines the target compound's utility as a scaffold for developing sigma-2 receptor ligands, a target implicated in cancer and neurodegenerative diseases.
- [1] Maeda, D. Y., Williams, W., Kim, W. E., Thatcher, L. N., Bowen, W. D., & Coop, A. (2001). N-Arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. Bioorganic & Medicinal Chemistry Letters, 11(24), 3173-3175. View Source
